molecular formula C15H16O9 B13398550 7-hydroxy-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

7-hydroxy-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

Cat. No.: B13398550
M. Wt: 340.28 g/mol
InChI Key: XHCADAYNFIFUHF-DJIJKHNZSA-N
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Description

7-hydroxy-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one is a naturally occurring organic compound. It belongs to the class of flavonoids, which are known for their diverse biological activities. This compound is found in various plants and has been studied for its potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes:

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized flavonoid derivatives, reduced flavonoid derivatives, and substituted flavonoid derivatives .

Scientific Research Applications

7-hydroxy-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying flavonoid chemistry and synthesis.

    Biology: The compound is studied for its biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases, such as cancer and cardiovascular diseases.

    Industry: The compound is used in the development of natural health products and supplements.

Mechanism of Action

The mechanism of action of 7-hydroxy-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one is unique due to its specific glycosylation pattern, which may enhance its solubility and bioavailability compared to other flavonoids .

Properties

Molecular Formula

C15H16O9

Molecular Weight

340.28 g/mol

IUPAC Name

7-hydroxy-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

InChI

InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17/h1-4,10,12-17,19-21H,5H2/t10-,12-,13+,14-,15-/m0/s1

InChI Key

XHCADAYNFIFUHF-DJIJKHNZSA-N

Isomeric SMILES

C1=CC(=O)OC2=CC(=C(C=C21)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O

Canonical SMILES

C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

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